![molecular formula C21H18O5 B13817981 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C21H18O5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one typically involves the reaction of 5-hydroxypsoralen with 4-phenoxybutyl bromide. The reaction is carried out in the presence of an excess of anhydrous potassium carbonate and catalytic amounts of potassium iodide in 2-butanone as the solvent. The mixture is refluxed for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps.
化学反応の分析
Types of Reactions
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
科学的研究の応用
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of skin disorders and cancer.
Industry: It is used in the development of photochemotherapeutic agents and other industrial chemicals.
作用機序
The mechanism of action of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon photoactivation. This process can lead to the inhibition of DNA replication and transcription, ultimately causing programmed cell death (apoptosis). The molecular targets include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Similar Compounds
Psoralen: A naturally occurring compound with a similar structure, used in the treatment of skin disorders.
Bergapten: Another psoralen derivative with similar photochemotherapeutic properties.
Imperatorin: A furocoumarin with similar biological activities.
Uniqueness
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybutoxy side chain enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C21H18O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
5-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O5/c22-21-14-19(17-12-15-8-11-25-18(15)13-20(17)26-21)24-10-5-4-9-23-16-6-2-1-3-7-16/h1-3,6-8,11-14H,4-5,9-10H2 |
InChIキー |
CJURXBPLSXCRAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


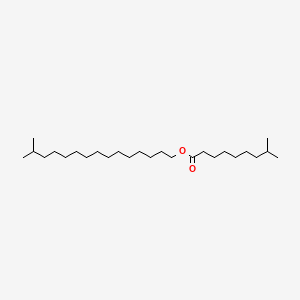
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)

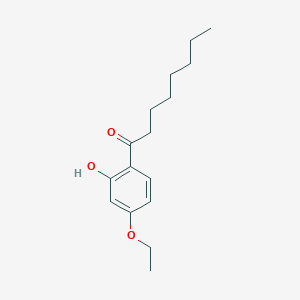

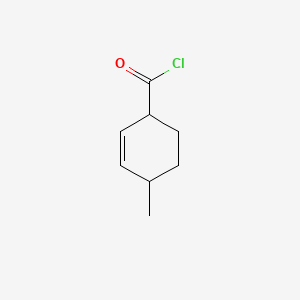
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

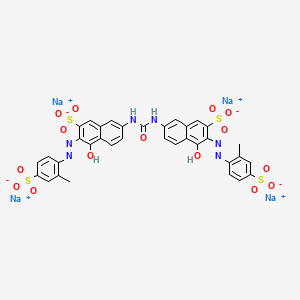
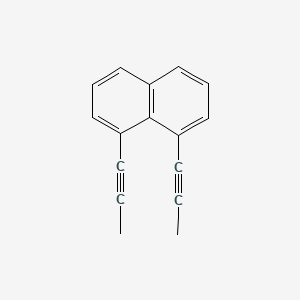
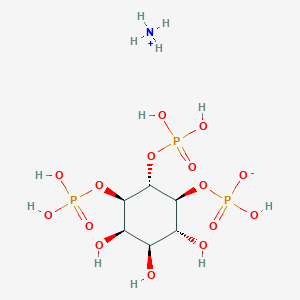
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)

